Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate
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Overview
Description
Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloropyridazine with ethyl imidate in the presence of a base, followed by cyclization to form the imidazo[1,2-b]pyridazine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.
Cyclization Reactions: The imidazo[1,2-b]pyridazine ring can participate in further cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activity.
Biological Research: The compound is used in studies to understand its interaction with biological targets.
Industrial Applications: It can be used as an intermediate in the synthesis of other bioactive molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate can be compared with other imidazo[1,2-b]pyridazine derivatives, such as:
- Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
- Ethyl 8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their biological activity and chemical reactivity . The uniqueness of this compound lies in its specific substitution pattern, which can influence its interaction with biological targets and its overall pharmacological profile.
Biological Activity
Ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate is a heterocyclic compound that has garnered interest for its potential biological activities. This article examines the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with its interaction with various biological targets.
Chemical Structure and Properties
This compound features a unique bicyclic structure that combines imidazole and pyridazine moieties. Its molecular formula is C₈H₈ClN₃O₂. The chloro substituent at the 2-position of the imidazole ring and the carboxylate ester at the 7-position contribute to its biological activity.
Antimicrobial Activity
Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- Bacterial Strains : Some derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for selected derivatives against specific bacterial strains have been reported as low as 0.03 to 5.0 μM, indicating potent activity .
Anticancer Properties
Research has also highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro studies have demonstrated that certain derivatives exhibit cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and PC-3 (prostate cancer) cells. The IC₅₀ values for these compounds range from non-toxic levels to effective concentrations that inhibit cell proliferation .
- Mechanisms of Action : The compound's mechanism may involve the inhibition of specific kinases or other cellular pathways critical for cancer cell survival and proliferation. Further studies are needed to elucidate these mechanisms in detail.
Interaction with Biological Targets
This compound interacts with various biological targets, which may influence its pharmacological profile:
- Cytochrome P450 Enzymes : Inhibition of cytochrome P450 enzymes has been observed, suggesting potential drug-drug interactions when co-administered with other pharmaceuticals metabolized by these enzymes. This interaction is crucial for understanding the compound's pharmacokinetics and safety profile.
- Kinase Inhibition : The compound has been identified as a potential inhibitor of adaptor associated kinase 1 (AAK1), which is implicated in several neurological disorders and cancer. Targeting AAK1 may provide therapeutic benefits in conditions such as schizophrenia and Parkinson's disease .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with related compounds in the imidazo[1,2-b]pyridazine family is beneficial.
Compound Name | Biological Activity | MIC/IC₅₀ Values | Targeted Kinases |
---|---|---|---|
This compound | Antimicrobial, Anticancer | 0.03 - 5.0 μM | AAK1 |
Other Derivative A | Moderate Antimicrobial | >5.0 μM | Unknown |
Compound B | High Anticancer Activity | <0.01 μM | PI3K |
Case Studies and Research Findings
Recent studies have focused on synthesizing and functionalizing imidazo[1,2-b]pyridazines to enhance their biological activities. For example:
- Study on Synthesis Methods : Research has explored organometallic chemistry-based methods for preparing imidazo[1,2-b]pyridazines with improved yields and biological profiles .
- In Vivo Studies : Animal models have been utilized to evaluate the efficacy of this compound in reducing tumor growth and assessing safety profiles during chronic administration.
Properties
Molecular Formula |
C9H8ClN3O2 |
---|---|
Molecular Weight |
225.63 g/mol |
IUPAC Name |
ethyl 2-chloroimidazo[1,2-b]pyridazine-7-carboxylate |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)6-3-8-12-7(10)5-13(8)11-4-6/h3-5H,2H2,1H3 |
InChI Key |
GRARWLREKUBWIS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=NC(=CN2N=C1)Cl |
Origin of Product |
United States |
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